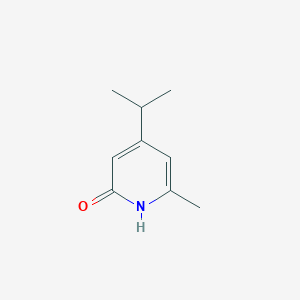![molecular formula C13H21NO B13098338 Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydrofuran-2-ylmethyl)amine](/img/structure/B13098338.png)
Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydrofuran-2-ylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydro furan-2-ylmethyl)amine is a complex organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . This compound is notable for its unique bicyclic structure, which includes a norbornene moiety and a tetrahydrofuran ring. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydro furan-2-ylmethyl)amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Norbornene Moiety: This step involves the Diels-Alder reaction between cyclopentadiene and an alkene to form the norbornene structure.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a ring-closing metathesis reaction.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydro furan-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)
Substitution: Alkyl halides, Nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydro furan-2-ylmethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydro furan-2-ylmethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Similar bicyclic structure but lacks the tetrahydrofuran ring.
Tetrahydrofuran: Contains the tetrahydrofuran ring but lacks the bicyclic norbornene structure.
Norbornene: Contains the norbornene structure but lacks the tetrahydrofuran ring.
Uniqueness
Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydro furan-2-ylmethyl)amine is unique due to its combination of both the norbornene and tetrahydrofuran moieties, which imparts distinct chemical and biological properties. This dual structure allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research .
Eigenschaften
Molekularformel |
C13H21NO |
|---|---|
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
N-methyl-N-(oxolan-2-ylmethyl)bicyclo[2.2.1]hept-5-en-2-amine |
InChI |
InChI=1S/C13H21NO/c1-14(9-12-3-2-6-15-12)13-8-10-4-5-11(13)7-10/h4-5,10-13H,2-3,6-9H2,1H3 |
InChI-Schlüssel |
RUOJLARRCHZBFT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1CCCO1)C2CC3CC2C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



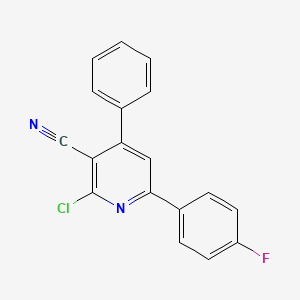

![Dimethyl 6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B13098267.png)
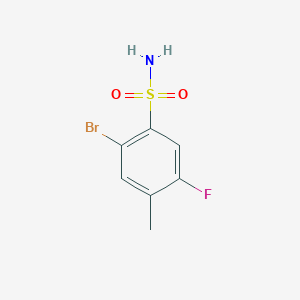
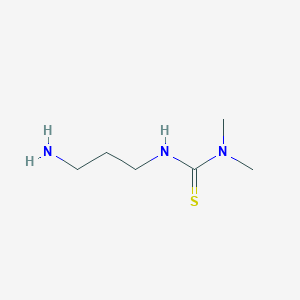
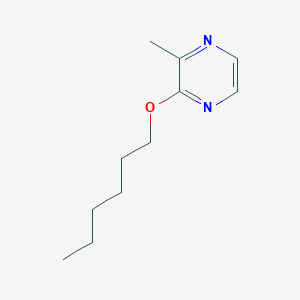
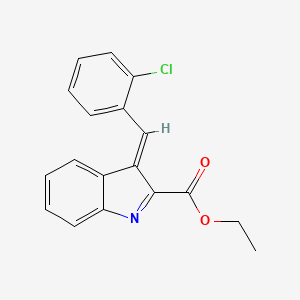
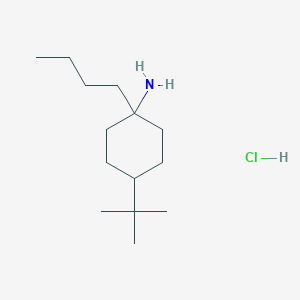
![[(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]acetic acid](/img/structure/B13098299.png)
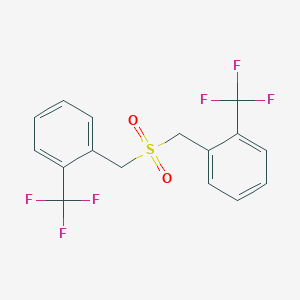
![5-(3-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13098303.png)

